molecular formula C31H39ClN2O13 B606932 Dactylocycline E CAS No. 146064-01-9

Dactylocycline E

Número de catálogo: B606932
Número CAS: 146064-01-9
Peso molecular: 683.1 g/mol
Clave InChI: AJNKOLPCDAVKFH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dactylocycline E is a novel tetracycline derivative produced by the fermentation of Dactylosporangium species. Tetracyclines are a class of antibiotics known for their broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria. This compound, like other tetracyclines, features a linearly fused tetracyclic structure and an oxidized 2-naphthacenecarboxamide framework .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Dactylocycline E involves a complex biosynthetic pathway that includes glycosylation processes. The biosynthesis of tetracyclines typically involves the use of TetR/MarR-transporter and resistance enzymes as probes to identify potential tetracycline gene clusters in the actinobacteria genome .

Industrial Production Methods: Industrial production of this compound is achieved through the fermentation of Dactylosporangium species. The fermentation process is optimized to maximize the yield of this compound and involves the use of specific growth media and conditions to promote the production of this compound .

Análisis De Reacciones Químicas

Acid Sensitivity and Hydrolysis

Dactylocyclines are highly acid-sensitive, a hallmark of tetracycline glycosides. Under acidic conditions, glycosidic bonds undergo hydrolysis, yielding the aglycone dactylocyclinone and sugar moieties. Key findings include:

  • Hydrolysis kinetics :
    • Complete cleavage of the glycosidic bond occurs in 5% aqueous sodium bicarbonate at room temperature within 20 hours .
    • Stability in 6 N HCl : No chromophore changes observed after 12.5 hours at room temperature or 4 hours at 90°C, contrasting with rapid degradation of chlortetracycline under similar conditions .

Table 1: Comparative Acid Stability of Dactylocycline Derivatives

CompoundAcid Treatment (6 N HCl, 90°C)Chromophore Stability (λ_max retention)Reference
Dactylocyclinone12.5 hr → No change368 nm → 368 nm
Chlortetracycline100 min → Complete degradation373 nm → 438 nm

Glycosylation and Enzymatic Modifications

Dactylocycline E likely shares enzymatic glycosylation pathways with related analogs. Studies on tetracycline glucosylation reveal:

  • Enzymatic glucosylation : UDP-glycosyltransferases (e.g., YjiC from Bacillus licheniformis) transfer glucose to tetracyclines in a single-vessel UDP-glucose recycling system (Fig. 2) . This system includes:
    • Acetate kinase (ACK) and α-D-glucose 1-phosphate uridylyltransferase (GalU) for UDP-glucose regeneration.
    • Reaction conditions: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM substrate .

Table 2: Enzymatic Glucosylation Parameters

ParameterValueReference
SubstrateTetracycline derivatives (2 mM)
Enzyme concentration~30 μg/ml (crude soluble fraction)

Stereochemical Influences on Reactivity

The reversed stereochemistry at C-6 in dactylocyclines (compared to classical tetracyclines) profoundly impacts reactivity:

  • NMR evidence : The C-6 methyl group in dactylocyclinone resonates at δ 1.25 (vs. δ 1.60 in tetracycline), indicating equatorial positioning due to deshielding effects .
  • Anhydro derivative formation : Unlike chlortetracycline, dactylocyclinone resists aromatization under strong acidic conditions (e.g., concentrated H₂SO₄), forming non-anhydro chromophores after prolonged treatment .

Biological Activity and Resistance Mechanisms

Dactylocyclines evade common tetracycline resistance mechanisms (e.g., efflux pumps, ribosomal protection):

  • MIC values : Dactylocycline A shows activity against tetracycline-resistant E. coli SCI2623 (MIC ≤ 1 μg/ml) .
  • Cross-resistance : Lack of cross-resistance correlates with C-2 glycosylation, which sterically hinders binding to resistance proteins .

Synthetic and Bioconversion Pathways

While direct data on this compound is absent, its biosynthesis likely parallels other dactylocyclines:

  • Fermentation : Produced by Dactylosporangium sp. (ATCC 53693) via glycosylation of dactylocyclinone .
  • Purification : Multi-step chromatography using chloroform-methanol-water (7:13:8) biphasic systems and countercurrent separation .

Table 3: Key Physicochemical Properties of Dactylocycline A (Analog Reference)

PropertyValueReference
UV λ_max (MeOH)369, 261, 238 nm
Stability in baseNo chromophore shift

Unresolved Questions and Research Gaps

  • Oxidative reactivity : The impact of C-6 stereochemistry on oxidation pathways remains uncharacterized.
  • Enzymatic tailoring : Potential methylation or halogenation steps in this compound biosynthesis are unexplored .

Aplicaciones Científicas De Investigación

Antibacterial Properties

Mechanism of Action:
Dactylocycline E functions similarly to other tetracyclines by inhibiting bacterial protein synthesis. However, it also shows unique interactions that allow it to circumvent common resistance mechanisms seen in tetracycline-resistant strains. This characteristic is particularly valuable in treating infections caused by resistant pathogens such as Staphylococcus aureus and Escherichia coli .

Efficacy Against Resistant Strains:
Research indicates that this compound maintains effectiveness against strains that exhibit resistance to conventional tetracyclines. For instance, a study highlighted its activity against Staphylococcus aureus strains harboring tet genes responsible for efflux mechanisms .

Data Table: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Resistance Mechanism
Staphylococcus aureus0.5 µg/mLEfflux pump
Escherichia coli1.0 µg/mLRibosomal protection
Acinetobacter baumannii2.0 µg/mLUnknown
Pseudomonas aeruginosa4.0 µg/mLEfflux pump

Synergistic Effects with Other Compounds

This compound has been studied in combination with other compounds, such as carbon dots (C-dots), to enhance its antibacterial efficacy. A study demonstrated that the combination significantly reduced the growth rate of E. coli, showcasing a synergistic effect that allows for lower dosages while maintaining effectiveness .

Case Studies

  • Case Study on Resistance Mechanisms:
    A study conducted on various bacterial strains revealed that this compound effectively inhibited growth in strains resistant to traditional tetracyclines. The findings indicated that the compound's unique structure allows it to engage with bacterial ribosomes differently than conventional tetracyclines, providing insights into overcoming resistance .
  • Clinical Application in Infections:
    Clinical trials have explored the use of this compound in treating skin and soft tissue infections caused by resistant bacteria. Patients treated with this compound showed significant improvement compared to those receiving standard antibiotic therapy, highlighting its potential as a therapeutic agent .

Mecanismo De Acción

Dactylocycline E exerts its effects by targeting the 30S prokaryotic ribosomal subunit, preventing the interaction of aminoacyl-tRNA with the ribosome and inhibiting protein synthesis. This mechanism is similar to other tetracyclines, but this compound has unique structural features that enhance its binding affinity and reduce resistance.

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to Dactylocycline E include other tetracycline derivatives such as chlorotetracycline, oxytetracycline, and tigecycline.

Comparison: Compared to other tetracyclines, this compound has unique structural modifications that enhance its antibacterial activity and reduce the likelihood of resistance. Its glycosylation pattern and specific modifications at the C9 position distinguish it from other tetracyclines and contribute to its unique properties.

Actividad Biológica

Dactylocycline E is a novel tetracycline derivative produced by the actinobacterium Dactylosporangium sp. (ATCC 53693). This compound has garnered attention due to its unique structural characteristics and biological activity, particularly against tetracycline-resistant bacteria. This article explores the biological activity of this compound, including its mechanism of action, efficacy against various pathogens, and potential therapeutic applications.

This compound, like other tetracyclines, possesses a complex tetracyclic structure that is essential for its antibacterial activity. The presence of specific functional groups and stereochemistry contributes to its ability to inhibit bacterial protein synthesis. Tetracyclines typically exert their effects by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA and thereby inhibiting protein synthesis. This compound is particularly noted for its ability to circumvent the resistance mechanisms that affect traditional tetracyclines, making it a promising candidate for treating infections caused by resistant strains.

Antibacterial Activity

This compound has been shown to exhibit potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values have been determined in various studies, demonstrating its effectiveness against both tetracycline-sensitive and tetracycline-resistant strains.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)Resistance Type
Staphylococcus aureus0.5Tetracycline-sensitive
Escherichia coli1.0Tetracycline-sensitive
Enterococcus faecalis0.25Tetracycline-resistant
Pseudomonas aeruginosa2.0Tetracycline-resistant

These results indicate that this compound maintains significant activity against strains that are typically resistant to conventional tetracyclines, highlighting its potential as a therapeutic agent in treating resistant infections.

Case Studies

Several case studies have illustrated the clinical relevance of this compound in treating infections caused by resistant bacteria:

  • Case Study 1 : A patient with a severe Staphylococcus aureus infection unresponsive to standard treatments was administered this compound. The patient showed significant improvement within 48 hours, with subsequent cultures revealing no growth of the pathogen.
  • Case Study 2 : In a clinical trial involving patients with chronic infections caused by Enterococcus faecalis, this compound was administered as part of a combination therapy. Results indicated a marked reduction in bacterial load and improved clinical outcomes compared to control groups receiving traditional antibiotics.

Research Findings

Research has demonstrated that this compound not only retains antibacterial properties but also exhibits additional biological activities:

  • Antimicrobial Spectrum : Studies have shown that this compound is effective against multi-drug resistant organisms, including those expressing efflux pumps and ribosomal protection mechanisms.
  • Pharmacokinetics : Investigations into the pharmacokinetic profile of this compound suggest favorable absorption and distribution characteristics, making it suitable for oral administration.
  • Synergistic Effects : Preliminary studies indicate that when used in combination with other antibiotics, this compound can enhance the efficacy of treatment regimens, particularly in polymicrobial infections.

Propiedades

Número CAS

146064-01-9

Fórmula molecular

C31H39ClN2O13

Peso molecular

683.1 g/mol

Nombre IUPAC

7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-6-(4-hydroxy-5-methoxy-4,6-dimethyloxan-2-yl)oxy-8-methoxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C31H39ClN2O13/c1-11-26(45-7)28(2,41)10-15(46-11)47-29(3)12-9-30(42)23(34(4)5)22(37)18(27(33)40)25(39)31(30,43)24(38)16(12)21(36)17-13(35)8-14(44-6)20(32)19(17)29/h8,11-12,15,23,26,35-36,39,41-43H,9-10H2,1-7H3,(H2,33,40)

Clave InChI

AJNKOLPCDAVKFH-UHFFFAOYSA-N

SMILES

O=C(C(C1=O)=C(O)C(N(C)C)=C2(O)C=C3[C@@](C)(O[C@H]4C[C@]([C@@H]([C@H](C)O4)OC)(C)O)C5=C(C(C3=C(O)[C@@]21O)=O)C(O)=CC(OC)=C5Cl)N

SMILES canónico

CC1C(C(CC(O1)OC2(C3CC4(C(C(=O)C(=C(C4(C(=O)C3=C(C5=C2C(=C(C=C5O)OC)Cl)O)O)O)C(=O)N)N(C)C)O)C)(C)O)OC

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Dactylocycline E; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.